molecular formula C15H10N2S4 B1618464 2,2'-(Methylenedithio)bisbenzothiazole CAS No. 6270-36-6

2,2'-(Methylenedithio)bisbenzothiazole

Cat. No. B1618464
CAS RN: 6270-36-6
M. Wt: 346.5 g/mol
InChI Key: MXPRFFFCRFBOPX-UHFFFAOYSA-N
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Description

2,2’-(Methylenedithio)bisbenzothiazole, commonly known as MBTS, is a sulfur-containing organic compound. It has a molecular formula of C15H10N2S4 .


Molecular Structure Analysis

The molecular structure of 2,2’-(Methylenedithio)bisbenzothiazole consists of a methylene bridge connecting two benzothiazole rings . The molecular weight is 346.5 g/mol.

Scientific Research Applications

Antitumor Properties

Research on derivatives of benzothiazole, including structures related to 2,2'-(Methylenedithio)bisbenzothiazole, has shown significant promise in the field of antitumor drug development. Studies have identified various benzothiazole derivatives with potent antitumor properties, particularly against breast, lung, and colon cancer cell lines. The mechanism of action for these compounds includes induction and biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites with antitumor activity (Bradshaw et al., 2002), (Mortimer et al., 2006).

Photovoltaic Applications

Benzothiazole derivatives have been explored for their potential in photovoltaic applications. For instance, copolymers from benzodithiophene and benzotriazole have been synthesized, demonstrating promising properties for application in polymer solar cells. These compounds show good optical absorption and thermal properties, making them suitable for use in energy conversion technologies (Zhang et al., 2010).

Proton Exchange Membranes

Sulfonated polybenzothiazoles, derived from benzothiazole structures, have been synthesized for use as proton exchange membranes. These materials exhibit high thermal and oxidative stability, excellent mechanical properties, and high proton conductivity, making them promising materials for fuel cell applications (Wang et al., 2012), (Wang & Guiver, 2017).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors. Studies on benzimidazole and its derivatives, which are structurally similar to benzothiazoles, indicate their efficacy in preventing metal corrosion, suggesting potential industrial applications (Obot & Obi-Egbedi, 2010).

Diagnostic and Therapeutic Applications

Substituted 2-arylbenzothiazoles, similar in structure to 2,2'-(Methylenedithio)bisbenzothiazole, have shown promise in diagnostic and therapeutic settings. These compounds are accessible synthetically and have been identified for their potential in non-invasive diagnosis of Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).

Environmental Concerns

Studies have highlighted the presence of benzothiazole derivatives, like 2-mercaptobenzothiazole, in industrial wastewater, raising concerns about their biodegradability and potential environmental toxicity. These compounds, often used in industrial processes, are not completely removable by biological wastewater treatment and may pose a risk to aquatic environments (Reemtsma et al., 1995).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S4/c1-3-7-12-10(5-1)16-14(20-12)18-9-19-15-17-11-6-2-4-8-13(11)21-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPRFFFCRFBOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284099
Record name NSC35582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Methylenedithio)bisbenzothiazole

CAS RN

6270-36-6
Record name 2,2'-(Methylenedithio)bisbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC35582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(METHYLENEDITHIO)BISBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS97GT9Z98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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